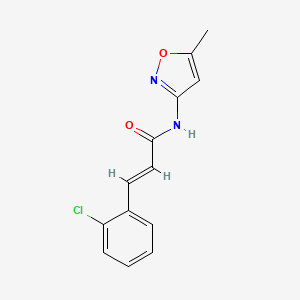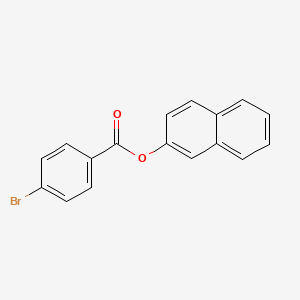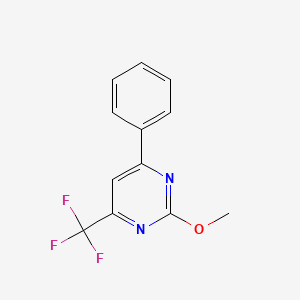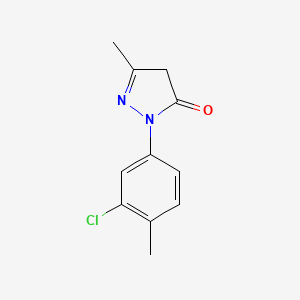
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, also known as CI-994, is a small molecule inhibitor that has shown potential in the treatment of cancer and other diseases. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which are being studied extensively for their therapeutic potential.
Mechanism of Action
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In addition, HDAC inhibitors have been shown to modulate the immune response and inhibit angiogenesis, making them attractive candidates for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and modulate the immune response. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has several advantages as a research tool, including its ability to induce cell cycle arrest and apoptosis in cancer cells, as well as its potential to enhance the activity of other anticancer agents. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine optimal dosing and treatment regimens.
Future Directions
There are several future directions for research on 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, including the development of more potent and selective HDAC inhibitors, the investigation of combination therapies with other anticancer agents, and the exploration of its potential in the treatment of other diseases. In addition, further studies are needed to determine the optimal dosing and treatment regimens for this compound, as well as its potential toxicity and side effects.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of cancer and other diseases. Its mechanism of action as an HDAC inhibitor makes it an attractive candidate for cancer therapy, and further research is needed to determine its optimal dosing and treatment regimens. With continued study, this compound may prove to be an important tool in the fight against cancer and other diseases.
Synthesis Methods
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 5-methylisoxazole-3-carboxylic acid followed by cyclization to form the isoxazole ring. The resulting compound is then reacted with acryloyl chloride to form the acrylamide moiety. The final product is purified using column chromatography and characterized using spectroscopic methods.
Scientific Research Applications
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been extensively studied for its potential in the treatment of cancer, particularly hematological malignancies such as leukemia and lymphoma. It has also shown promise in the treatment of solid tumors, including breast, lung, and prostate cancer. In addition, this compound has been investigated for its potential in the treatment of other diseases, such as HIV, malaria, and Alzheimer's disease.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-8-12(16-18-9)15-13(17)7-6-10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYADGFZZLAELGI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)

![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)
![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)



![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)



![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)
![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)
